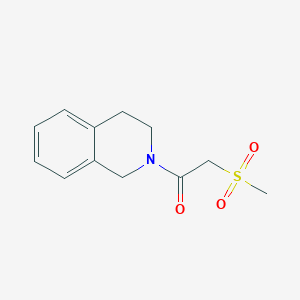
6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one, also known as PPDP, is a compound that has recently gained attention in the field of scientific research. PPDP is a small molecule that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry and biochemistry.
作用机制
The mechanism of action of 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one involves its interaction with various proteins and enzymes in the body. 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has also been shown to interact with certain proteins, such as the heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes. The interaction of 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one with these proteins and enzymes leads to the modulation of various biochemical pathways, resulting in the observed physiological effects.
Biochemical and Physiological Effects
6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one inhibits the activity of COX-2 and iNOS, leading to a decrease in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In vivo studies have shown that 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one exhibits analgesic and anti-inflammatory effects in animal models of inflammation and pain. 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it suitable for various research applications. 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has been shown to exhibit potent biological activity, making it a potential lead compound for drug discovery and development. However, there are also limitations to the use of 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one in lab experiments. 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has not been extensively studied in humans, and its safety and toxicity profile are not well understood. Further research is needed to fully understand the potential risks associated with the use of 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one.
未来方向
There are several future directions for research on 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one. One potential direction is the development of 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one as a therapeutic agent for diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to fully understand the mechanism of action of 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one and its potential therapeutic effects. Another potential direction is the development of 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one as a lead compound for drug discovery and development. 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has been shown to interact with various proteins and enzymes, making it a potential starting point for the development of new drugs. Further research is needed to fully explore the potential of 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one in this area.
合成方法
The synthesis of 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one involves the reaction of piperidine-1-carboxylic acid with propylamine and 2,3-dihydropyridazine-3,6-dione. The reaction is carried out under specific conditions of temperature and pressure, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The synthesis of 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has been optimized to yield high purity and high yield of the compound, making it suitable for various research applications.
科学研究应用
6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has been studied for its potential applications in medicinal chemistry and biochemistry. In medicinal chemistry, 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has been shown to exhibit anti-inflammatory and anti-cancer properties. 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, making it a potential therapeutic agent for diseases such as rheumatoid arthritis and multiple sclerosis. In biochemistry, 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has been studied for its potential applications in drug discovery and development. 6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one has been shown to interact with various proteins and enzymes, making it a potential lead compound for the development of new drugs.
属性
IUPAC Name |
6-(piperidine-1-carbonyl)-2-propylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-8-16-12(17)7-6-11(14-16)13(18)15-9-4-3-5-10-15/h6-7H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRWAXJVPYAMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperidine-1-carbonyl)-2-propyl-2,3-dihydropyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)
![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)
![1-acetyl-N-methyl-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7512257.png)




![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512299.png)



![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7512334.png)